molecular formula C8H13N B3243189 4-Ethynylazepane CAS No. 1551838-65-3

4-Ethynylazepane

Cat. No. B3243189
CAS RN: 1551838-65-3
M. Wt: 123.20
InChI Key: DCEIWIXQAAJCCV-UHFFFAOYSA-N
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Description

4-Ethynylazepane, also known as 4-ethynyl-1-azepane, is a cyclic amine compound that has attracted attention in the scientific community due to its potential applications in drug discovery and development. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for various research areas.

Mechanism of Action

The mechanism of action of 4-ethynylazepane is not fully understood, but it is believed to interact with specific receptors or enzymes in biological systems. This interaction can lead to changes in cellular signaling pathways, which can have various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-ethynylazepane can have various biochemical and physiological effects, including modulation of GABAergic neurotransmission, inhibition of monoamine oxidase (MAO) activity, and activation of the peroxisome proliferator-activated receptor gamma (PPARγ). These effects can have implications for drug development and disease treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethynylazepane in lab experiments is its unique structure, which allows it to interact with biological systems in a specific way. This can make it a promising candidate for developing new drugs or studying the mechanisms of existing drugs. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are various future directions for research involving 4-ethynylazepane, including:
1. Further studies on its mechanism of action to better understand its potential applications in drug discovery and development.
2. Investigation of its effects on specific receptors or enzymes in biological systems to identify potential therapeutic targets.
3. Development of new derivatives or analogs of 4-ethynylazepane with improved pharmacological properties.
4. Investigation of its potential applications in treating neurological disorders, such as Parkinson's disease or depression.
5. Exploration of its potential applications in cancer treatment, due to its reported inhibitory effects on MAO activity.
In conclusion, 4-ethynylazepane is a promising compound with potential applications in various research areas. Its unique structure and specific interactions with biological systems make it a promising candidate for drug discovery and development, chemical biology, and neuroscience. Further research is needed to fully understand its mechanism of action and potential applications in disease treatment.

Scientific Research Applications

4-Ethynylazepane has been studied for its potential applications in various research areas, including drug discovery and development, chemical biology, and neuroscience. Its unique structure allows it to interact with biological systems in a specific way, making it a promising candidate for developing new drugs or studying the mechanisms of existing drugs.

properties

IUPAC Name

4-ethynylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-8-4-3-6-9-7-5-8/h1,8-9H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEIWIXQAAJCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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